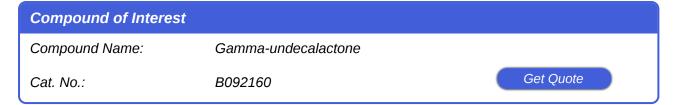


gamma-undecalactone organoleptic properties and sensory profile

Author: BenchChem Technical Support Team. Date: December 2025



The Sensory Profile of Gamma-Undecalactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Undecalactone (CAS No. 104-67-6), often referred to by the misnomer 'aldehyde C-14', is a lactone recognized for its potent and characteristic fruity aroma and flavor.[1][2] This molecule is a key component in the flavor and fragrance industry, valued for its ability to impart ripe peach and apricot nuances.[1] It is also found naturally in various fruits and dairy products. [3] This technical guide provides an in-depth overview of the organoleptic properties, sensory profile, and the methodologies used to evaluate this important flavor and fragrance compound.

Organoleptic Properties and Sensory Profile

Gamma-Undecalactone is characterized by a complex and multifaceted sensory profile. Its primary aroma is overwhelmingly described as fruity, with a dominant ripe peach character.[1] [4] This is often accompanied by creamy, fatty, and lactonic undertones, with nuances of coconut and apricot.[1][2][4][5]

The flavor profile is similarly complex, described as creamy, fatty, and coconut-like, with notes of vanilla, nutty, macadamia, and a distinct peach character.[2] At a concentration of 30 ppm, its taste is described as fatty, coconut, creamy, vanilla, nutty, macadamia, and peach.[2]



Quantitative Sensory Data

Quantifying the sensory impact of a compound is crucial for its application. This is typically achieved by determining its detection and recognition thresholds. The detection threshold is the minimum concentration at which a substance is detectable, while the recognition threshold is the concentration at which it can be identified.

Sensory Parameter	Medium	Threshold Value	Method
Odor Detection Threshold	Air	Data not publicly available in a standardized, non-proprietary format. Commercial databases offer this information for a fee.	Dynamic Olfactometry (e.g., EN 13725)
Taste Detection Threshold	Water	30 ppm	Not specified in the available literature.

Note: The lack of a standardized, publicly available odor detection threshold highlights a gap in the scientific literature and underscores the proprietary nature of some sensory data in the flavor and fragrance industry.

Experimental Protocols for Sensory Evaluation

The sensory profile of **gamma-undecalactone** is determined through rigorous and standardized experimental protocols involving human subjects. These methods can be broadly categorized into descriptive analysis and threshold determination.

Descriptive Sensory Analysis

Descriptive analysis aims to identify and quantify the individual sensory attributes of a substance. A trained sensory panel is typically used for this purpose.

Protocol: Quantitative Descriptive Analysis (QDA) of Peach Aroma



This protocol is adapted from methodologies used for the sensory evaluation of peach aroma, where **gamma-undecalactone** is a key component.[4][7]

- Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to articulate perceptions. Training involves familiarization with peach aroma standards, including pure gamma-undecalactone, to develop a consensus vocabulary for aroma attributes (e.g., "ripe peach," "creamy," "coconut," "floral," "green").
- Sample Preparation: A solution of **gamma-undecalactone** is prepared in a neutral solvent (e.g., propylene glycol or deodorized mineral oil) at a concentration determined to be representative of its typical use levels. Samples are presented in coded, covered glass containers to minimize visual bias.
- Evaluation Procedure: Panelists evaluate the samples in individual, well-ventilated booths. They are instructed to assess the aroma by sniffing the headspace of the sample.
- Data Collection: Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high" or a 10-point numerical scale).
- Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile, often visualized as a spider or radar plot.

Sensory Threshold Determination

Threshold tests are conducted to determine the concentration at which a substance can be detected or recognized. The ASTM E679 standard provides a widely accepted methodology for this.[8][9][10][11]

Protocol: Forced-Choice Ascending Concentration Series (ASTM E679)

- Panelist Selection: A panel of at least 20 individuals is screened for their ability to detect the stimulus in question.
- Sample Preparation: A series of concentrations of **gamma-undecalactone** in a neutral medium (e.g., purified water for taste, or air for odor) is prepared. The concentrations are arranged in an ascending geometric series (e.g., increasing by a factor of two or three).



- Presentation: At each concentration step, panelists are presented with a set of three samples
 (a "triangle test"), two of which are blanks (medium only) and one is the test sample
 containing gamma-undecalactone. The order of presentation is randomized.
- Evaluation Procedure: Panelists are forced to choose the sample they believe is different from the other two, even if they are not certain. This is repeated for each concentration step in the ascending series.
- Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given. The group threshold is the geometric mean of the individual thresholds.

Signaling Pathway for Olfactory Perception

The perception of **gamma-undecalactone**, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific OR that binds to **gamma-undecalactone** has not been definitively identified in publicly available literature, the general signaling cascade is well-established. This process is a G-protein coupled receptor (GPCR) signaling pathway.[12]

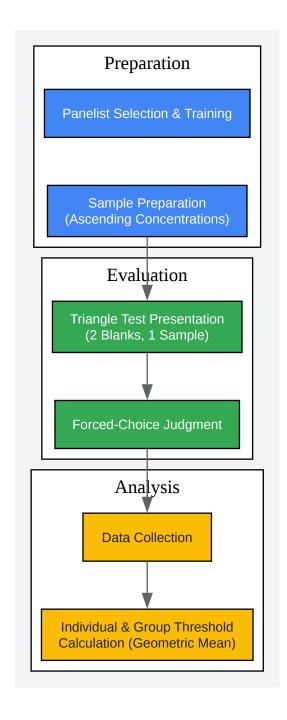
Upon binding of **gamma-undecalactone** to its specific OR, the following cascade is initiated:

- Activation of G-protein: The activated OR interacts with a heterotrimeric G-protein, specifically Gαolf. This leads to the exchange of GDP for GTP on the Gαolf subunit.
- Activation of Adenylyl Cyclase: The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII).
- cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).
- Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
- Depolarization: The opening of CNG channels allows for the influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.



• Signal Transmission: This depolarization generates an action potential that is transmitted along the axon of the neuron to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the characteristic peach-like aroma.

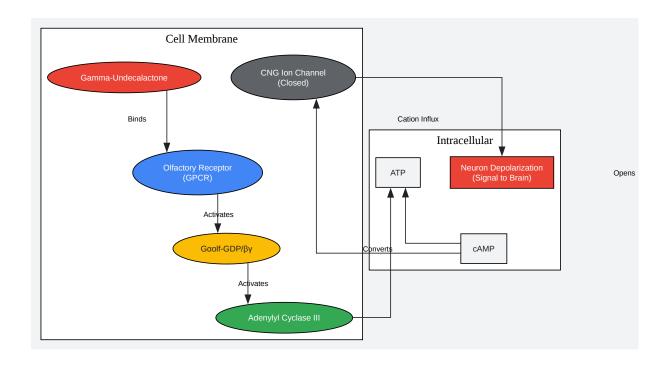
Visualizations



Click to download full resolution via product page

Caption: Workflow for Sensory Threshold Determination (ASTM E679).





Click to download full resolution via product page

Caption: Canonical Olfactory Signal Transduction Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. fraterworks.com [fraterworks.com]



- 2. gamma-undecalactone (aldehyde C-14 (so-called)), 104-67-6 [thegoodscentscompany.com]
- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 4. Integrating Sensory Evaluation, Electronic Nose, and Metabolomics to Characterize Aroma in Peach and Nectarine Varieties | MDPI [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. odourthreshold.com [odourthreshold.com]
- 7. SENSORY EVALUATION AND PEACH FRUIT QUALITY | International Society for Horticultural Science [ishs.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. img.antpedia.com [img.antpedia.com]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [gamma-undecalactone organoleptic properties and sensory profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092160#gamma-undecalactone-organolepticproperties-and-sensory-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com